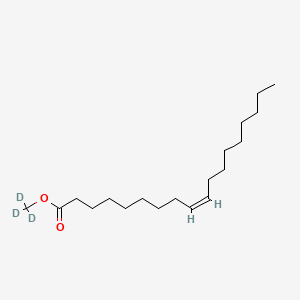
Methyloleate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a fatty acid ester with the molecular formula C19H33D3O2 and a molecular weight of 299.51 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental applications.
Méthodes De Préparation
Methyloleate-d3 can be synthesized through the esterification of oleic acid with methanol in the presence of a deuterium source. The general synthetic route involves the following steps:
Esterification Reaction: Oleic acid is reacted with methanol in the presence of a catalyst such as methanesulfonic acid or sulfuric acid.
Deuterium Incorporation: To introduce deuterium atoms, deuterium oxide (D2O) is used as the deuterium source.
Purification: The crude product is separated from the catalyst and purified through distillation to obtain refined this compound.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Methyloleate-d3 has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling.
Biological Studies: This compound is employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Industrial Applications: It is used in the production of biodiesel as a model compound to study the pyrolysis and combustion behavior of biodiesel fuels.
Mécanisme D'action
The mechanism of action of methyloleate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes and undergo metabolic transformations. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the system .
Comparaison Avec Des Composés Similaires
Methyloleate-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Methyl Oleate: The non-deuterated form of this compound, commonly used in biodiesel production.
Methyl Palmitate: Another fatty acid ester used in biodiesel research, but with a different fatty acid chain length.
Methyl Linoleate: A polyunsaturated fatty acid ester used in similar applications but with multiple double bonds.
This compound’s stable isotopic labeling makes it particularly valuable for precise analytical and experimental studies, setting it apart from its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C19H36O2 |
|---|---|
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
trideuteriomethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
Clé InChI |
QYDYPVFESGNLHU-OEZTXSLXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


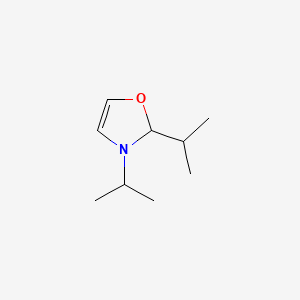

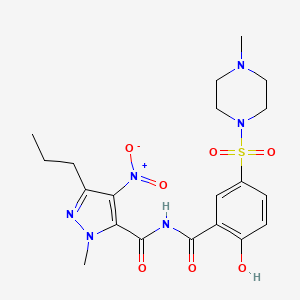
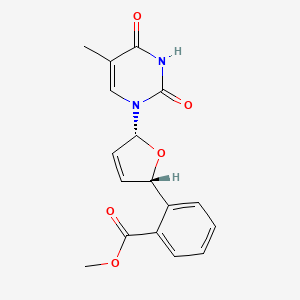
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
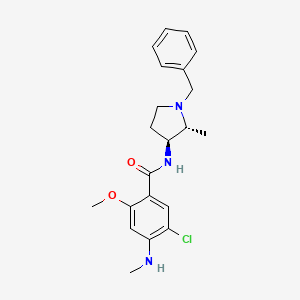
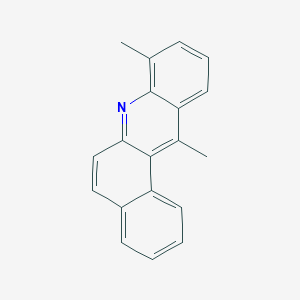
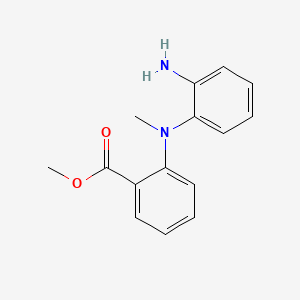
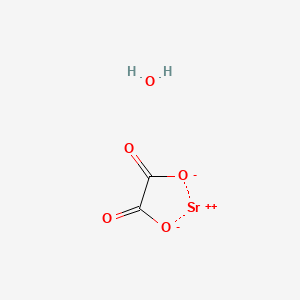
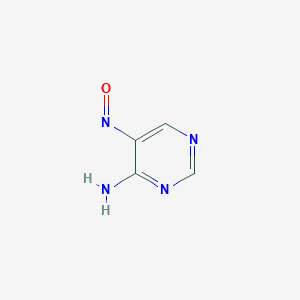
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
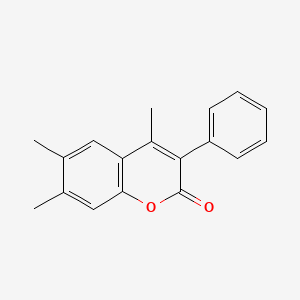
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

